molecular formula C14H14N2O5S B4086265 4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide

4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide

Cat. No. B4086265
M. Wt: 322.34 g/mol
InChI Key: AQKCEWAJFPIKCJ-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide is a compound related to sulfonamides, a group known for their diverse chemical reactions and properties, often explored for therapeutic and industrial applications. The compound embodies structural elements that allow for varied chemical functionalities and interactions due to the presence of methoxy, nitro, and sulfonamide groups.

Synthesis Analysis

The synthesis of sulfonamides like this compound typically involves the reaction of amines with sulfonyl chlorides. For instance, secondary amines can be prepared from primary amines via sulfonamides, showcasing the versatility of sulfonamide-based compounds in synthetic chemistry (Fukuyama et al., 1995).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those similar to this compound, can be elucidated through crystallography. These structures often feature supramolecular architectures controlled by various interactions, such as C—H⋯πaryl and C—H⋯O, which influence their three-dimensional arrangement (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides undergo a range of chemical reactions, including alkylation and cycloaddition, which can significantly alter their chemical properties. For example, nitrobenzenesulfonamides can be alkylated smoothly by Mitsunobu reaction or conventional methods, offering pathways to synthesize various sulfonamide derivatives (Fukuyama et al., 1995).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on derivatives of this compound, for instance, have detailed their crystalline structures, offering insights into their physical characteristics and potential applications (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of this compound are dictated by its functional groups. The nitro group, for example, can undergo reduction, and the sulfonamide functionality can participate in various nucleophilic substitutions, highlighting the compound's versatility in chemical synthesis (Fukuyama et al., 1995).

properties

IUPAC Name

4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-15(11-6-4-3-5-7-11)22(19,20)12-8-9-14(21-2)13(10-12)16(17)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKCEWAJFPIKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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